5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Overview
Description
5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of chlorine atoms at the 5th and 6th positions of the imidazo[4,5-b]pyridine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary targets of Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- are Aurora kinases, specifically Aurora-A, Aurora-B, and Aurora-C . These kinases play a crucial role in cell division, and their inhibition can lead to the prevention of cancer cell proliferation .
Mode of Action
Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- interacts with its targets, the Aurora kinases, by acting as a potent inhibitor . This interaction results in the inhibition of intracellular Aurora kinase activation and its downstream target, PRAS40 .
Biochemical Pathways
The inhibition of Aurora kinases by Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- affects the cell cycle pathway. This leads to the disruption of cell division, thereby preventing the proliferation of cancer cells .
Pharmacokinetics
It has been reported that a similar compound has good microsomal stability , which could suggest a favorable absorption, distribution, metabolism, and excretion (ADME) profile for Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro-.
Result of Action
The molecular and cellular effects of the action of Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- include the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, specifically by inhibiting the function of Aurora kinases .
Biochemical Analysis
Biochemical Properties
Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis.
Cellular Effects
The effects of Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound exhibits cytotoxic effects by disrupting cell proliferation and inducing apoptosis . It affects key signaling pathways such as the PI3K/Akt pathway, leading to altered gene expression and metabolic changes that promote cell death.
Molecular Mechanism
At the molecular level, Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as α-glucosidase, through hydrogen bonding and π-π stacking interactions . Additionally, it can modulate enzyme activity by altering the conformation of the enzyme’s active site, thereby inhibiting or activating its function. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its effects on cellular function, such as enzyme inhibition and cytotoxicity, remain consistent over extended periods, indicating its potential for sustained biochemical applications.
Dosage Effects in Animal Models
The effects of Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anti-cancer activity, without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the importance of dosage optimization for safe and effective use.
Metabolic Pathways
Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in carbohydrate and lipid metabolism, influencing metabolic flux and metabolite levels . The compound’s metabolic effects are mediated through its interactions with key metabolic enzymes, leading to altered metabolic pathways and changes in cellular energy balance.
Transport and Distribution
Within cells and tissues, Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it exerts its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters.
Subcellular Localization
The subcellular localization of Imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the compound may be localized to the mitochondria, where it influences mitochondrial function and energy metabolism. Its localization is essential for its role in regulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dichloropyridine with formamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro-.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of imidazo[4,5-b]pyridin-2(3H)-one derivatives with oxidized functional groups.
Reduction: Formation of reduced derivatives with hydrogen replacing chlorine atoms.
Substitution: Formation of substituted imidazo[4,5-b]pyridin-2(3H)-one derivatives with various functional groups.
Scientific Research Applications
5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
5,6-Dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one can be compared with other similar compounds such as:
Imidazo[4,5-b]pyridine: Lacks the chlorine substituents, leading to different chemical and biological properties.
Imidazo[1,5-a]pyridine: A different isomer with distinct reactivity and applications.
5,7-Dichloro-3H-imidazo[4,5-b]pyridine: Similar structure but with chlorine atoms at different positions, affecting its reactivity and biological activity.
These comparisons highlight the unique properties of imidazo[4,5-b]pyridin-2(3H)-one, 5,6-dichloro-, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,6-dichloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3O/c7-2-1-3-5(10-4(2)8)11-6(12)9-3/h1H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKBBOLEUZVKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=C1Cl)Cl)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60418763 | |
Record name | AC1NT9PW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361365-08-4 | |
Record name | AC1NT9PW | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60418763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloro-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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